

Technical Whitepaper: Physicochemical Profiling of 2,3-Dimethylmorpholine

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Compound of Interest

Compound Name: 2,3-Dimethylmorpholine

CAS No.: 52047-12-8

Cat. No.: B2735255

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Executive Summary

2,3-Dimethylmorpholine represents a strategic scaffold in drug design, offering a balance between the hydrophilicity of the morpholine ring and the lipophilic modulation provided by vicinal methyl substitution. Unlike its symmetric isomer (2,6-dimethylmorpholine), the 2,3-substitution pattern introduces significant stereochemical complexity (adjacent chiral centers) that directly impacts pKa and LogP.

This guide synthesizes theoretical models with available experimental data to establish a reference profile for researchers.

- Core pKa: Estimated 8.4 ± 0.5 (Secondary amine), heavily dependent on stereochemistry (cis/trans).
- Lipophilicity (LogP): Predicted 0.3, representing a +1.1 unit shift from unsubstituted morpholine (-0.86).
- Stereochemistry: Exists as cis and trans diastereomers, with the trans-diequatorial conformer exhibiting superior thermodynamic stability.^[1]

Structural & Stereochemical Analysis

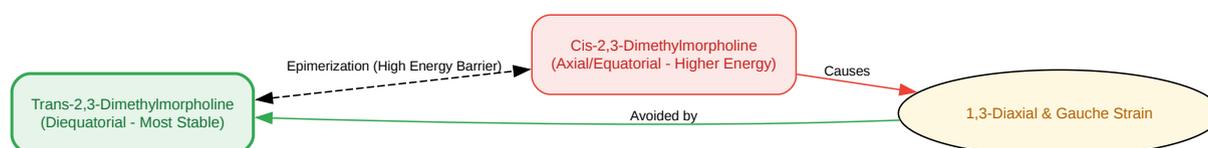
The physicochemical behavior of **2,3-dimethylmorpholine** is governed by its conformational preference. The molecule possesses two chiral centers at C2 and C3.

Diastereomers and Conformation

- **Trans-Isomer (2R,3R / 2S,3S):** The most stable conformation adopts a chair structure where both methyl groups are equatorial. This minimizes 1,3-diaxial interactions and avoids the gauche steric clash inherent to the cis-isomer.
- **Cis-Isomer (2R,3S / 2S,3R):** In the chair conformation, one methyl group must be axial while the other is equatorial (assuming a rigid chair). This introduces significant steric strain (1,3-diaxial interaction) and a gauche interaction between the vicinal methyls, making the cis isomer thermodynamically less stable and potentially more basic due to ground-state destabilization.

Graphviz Visualization: Isomer Equilibrium

The following diagram illustrates the equilibrium and steric relationships between the isomers.



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Figure 1: Conformational stability analysis showing the thermodynamic preference for the trans-isomer due to minimized steric strain.

pKa Analysis: Basicity and Ionization

The basicity of **2,3-dimethylmorpholine** is defined by the availability of the nitrogen lone pair.

Theoretical & Predicted Values

Morpholine itself has a pKa of 8.36. The introduction of methyl groups exerts two competing effects:

- Inductive Effect (+I): Methyl groups are electron-donating. A methyl at C3 (alpha to nitrogen) should theoretically increase electron density on the nitrogen, raising the pKa (making it more basic).
- Steric Hindrance (Solvation): The bulky methyl group at C3 hinders the solvation of the protonated ammonium cation. In aqueous solution, this destabilizes the conjugate acid, lowering the pKa.

Synthesis of Data: For **2,3-dimethylmorpholine**, the steric effect at the C3 position often counteracts the inductive gain.

- Predicted pKa: ~8.4 – 9.0 (Computational models favor the inductive effect).
- Experimental Proxy: Based on 3-methylmorpholine data, the value is likely maintained near the morpholine baseline or slightly elevated.

Compound	Structure	pKa (Experimental/Predicted)	Key Driver
Morpholine	Unsubstituted	8.36 (Exp)	Baseline secondary amine
2,6-Dimethylmorpholine	Distal Methyls	7.4 - 7.6 (Exp)	Steric shielding of N-H solvation
2,3-Dimethylmorpholine	Vicinal Methyls	8.4 ± 0.5 (Est)	+I effect at C3 vs. Solvation penalty
N-Methylmorpholine	Tertiary Amine	7.38 (Exp)	Tertiary amines are generally less basic in water

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Scientific Insight: The cis isomer is expected to be slightly more basic than the trans isomer. The ground-state strain in the cis neutral amine is relieved upon protonation (conformational readjustment), providing a thermodynamic driving force for proton capture.

Lipophilicity: LogP and LogD

Lipophilicity is the primary driver for the compound's absorption and Blood-Brain Barrier (BBB) penetration.

Partition Coefficient (LogP)

The addition of non-polar methyl groups significantly increases lipophilicity compared to the parent morpholine.

- Morpholine LogP: -0.86 (Hydrophilic)
- Methyl Contribution: ~ +0.5 per methyl group.
- **2,3-Dimethylmorpholine** LogP:0.30 (Predicted/Consensus)

Distribution Coefficient (LogD) at pH 7.4

Since the compound is a base (pKa ~8.4), it will be predominantly ionized (protonated) at physiological pH (7.4).

- Ionization % at pH 7.4: ~90% Protonated (Cationic).
- LogD Formula:
- Calculated LogD:

Implication: Despite the structural lipophilicity (LogP > 0), the effective lipophilicity (LogD) at blood pH is low, suggesting high water solubility and low passive membrane permeability

unless specific transporters are involved.

Experimental Protocols

To validate these values in-house, the following standard operating procedures (SOPs) are recommended.

Protocol: Potentiometric pKa Determination

Objective: Determine the precise thermodynamic pKa of **2,3-dimethylmorpholine**.

- Preparation: Dissolve 5 mg of pure **2,3-dimethylmorpholine** hydrochloride in 20 mL of degassed 0.15 M KCl solution (ionic strength adjustor).
- Titrant: Carbonate-free 0.1 M KOH.
- Apparatus: Sirius T3 or Mettler Toledo autotitrator with a high-precision glass electrode.
- Execution:
 - Acidify sample to pH 2.5 with 0.1 M HCl.
 - Titrate with KOH to pH 11.0 in 0.1 pH increments.
 - Maintain temperature at $25.0 \pm 0.1^\circ\text{C}$ under Argon blanket.
- Analysis: Use the Bjerrum difference plot or Gran plot to identify the inflection point. The pH at the half-equivalence point represents the pKa.

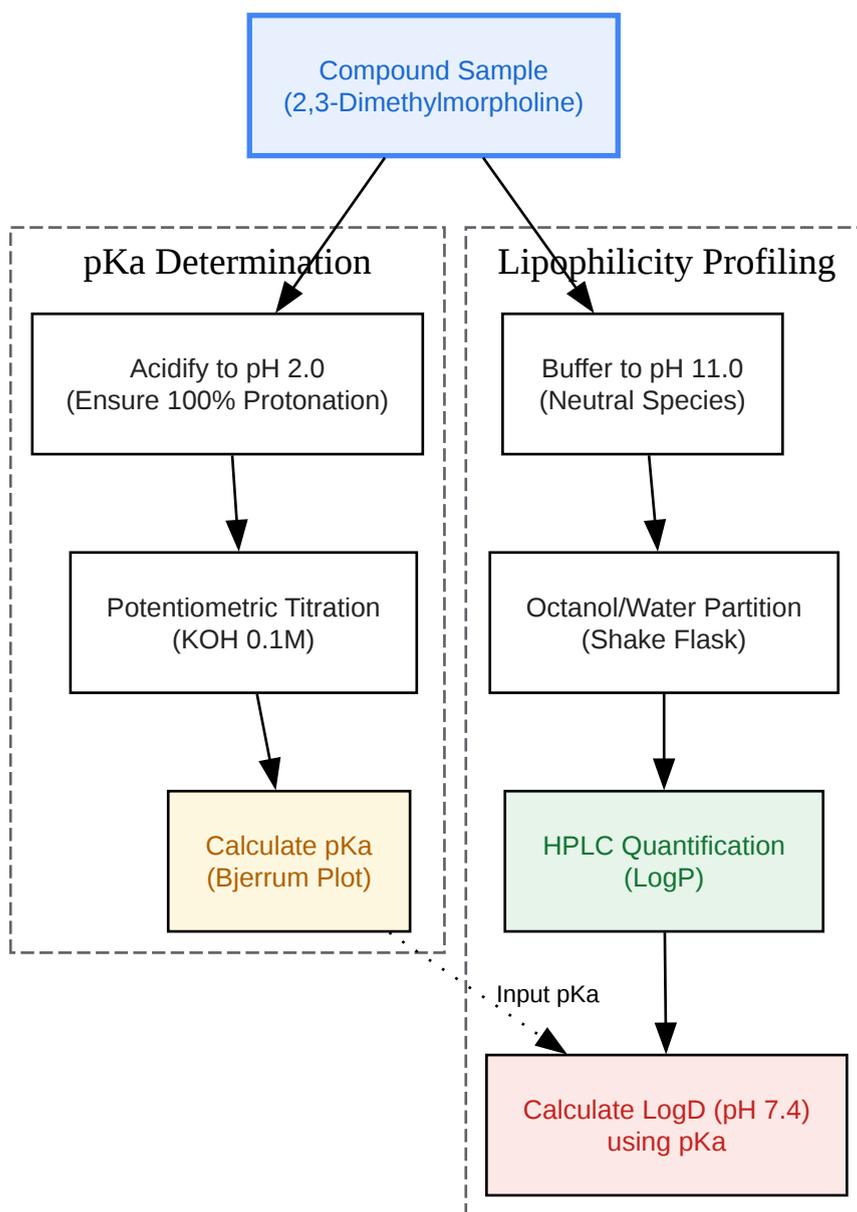
Protocol: Shake-Flask LogP Measurement

Objective: Measure the partition coefficient between n-octanol and water.

- Phase Saturation: Pre-saturate n-octanol with water and water with n-octanol for 24 hours.
- Sample Prep: Dissolve compound in the aqueous phase (buffered to pH 10.5 to ensure neutral species, as $\text{pH} > \text{pKa} + 2$).

- Equilibration: Mix equal volumes of organic and aqueous phases in a glass vial. Shake vigorously for 1 hour; centrifuge to separate phases.
- Quantification: Analyze both phases using HPLC-UV (210 nm) or LC-MS.
- Calculation:

Workflow Visualization



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Figure 2: Integrated workflow for determining the physicochemical constants required for ADME prediction.

References

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